[4-(Dimethylamino)phenyl]acetonitrile [4-(Dimethylamino)phenyl]acetonitrile
Brand Name: Vulcanchem
CAS No.: 34906-70-2
VCID: VC17284086
InChI: InChI=1S/C10H12N2/c1-12(2)10-5-3-9(4-6-10)7-8-11/h3-6H,7H2,1-2H3
SMILES:
Molecular Formula: C10H12N2
Molecular Weight: 160.22 g/mol

[4-(Dimethylamino)phenyl]acetonitrile

CAS No.: 34906-70-2

Cat. No.: VC17284086

Molecular Formula: C10H12N2

Molecular Weight: 160.22 g/mol

* For research use only. Not for human or veterinary use.

[4-(Dimethylamino)phenyl]acetonitrile - 34906-70-2

Specification

CAS No. 34906-70-2
Molecular Formula C10H12N2
Molecular Weight 160.22 g/mol
IUPAC Name 2-[4-(dimethylamino)phenyl]acetonitrile
Standard InChI InChI=1S/C10H12N2/c1-12(2)10-5-3-9(4-6-10)7-8-11/h3-6H,7H2,1-2H3
Standard InChI Key YUJKBNUEQVXKGA-UHFFFAOYSA-N
Canonical SMILES CN(C)C1=CC=C(C=C1)CC#N

Introduction

Chemical Identification and Structural Characteristics

Molecular Identity

[4-(Dimethylamino)phenyl]acetonitrile (CAS: 34906-70-2) is systematically named 2-[4-(dimethylamino)phenyl]acetonitrile under IUPAC nomenclature . Its molecular structure comprises a benzene ring substituted with a dimethylamino group (-N(CH3_3)2_2) at the para position and an acetonitrile (-CH2_2CN) group. Key identifiers include:

PropertyValueSource
Molecular FormulaC10H12N2\text{C}_{10}\text{H}_{12}\text{N}_{2}
Molecular Weight160.22 g/mol
SMILESCN(C)C1=CC=C(C=C1)CC#N
InChIKeyYUJKBNUEQVXKGA-UHFFFAOYSA-N
XLogP32
Topological Polar SA27 Ų

Structural Features

The dimethylamino group is a strong electron donor, while the acetonitrile moiety acts as an electron-withdrawing group. This push-pull configuration creates a polarized electronic structure, which may facilitate intramolecular charge transfer (ICT) processes . The compound’s 3D conformation, as modeled in PubChem, shows minimal steric hindrance, allowing for planar alignment of the aromatic ring and nitrile group .

Physicochemical Properties

Solubility and Partitioning

With an XLogP3 value of 2 , the compound exhibits moderate lipophilicity, suggesting solubility in organic solvents like acetonitrile, dichloromethane, and toluene. Its polar surface area (27 Ų) indicates limited water solubility, consistent with nitrile derivatives.

Spectroscopic Data

Synthesis and Reactivity

Reactivity Profile

  • Nitrile Hydrolysis: Under acidic or basic conditions, the nitrile group may hydrolyze to a carboxylic acid or amide.

  • Reduction: Catalytic hydrogenation could yield the corresponding amine (CH2NH2\text{CH}_2\text{NH}_2).

  • Electrophilic Substitution: The electron-rich aromatic ring may undergo nitration or sulfonation at the meta position relative to the dimethylamino group.

Applications and Research Findings

Organic Synthesis Intermediate

The compound serves as a precursor for synthesizing trisubstituted derivatives, such as tris[4-(dimethylamino)phenyl]acetonitrile (MW: 398.5 g/mol) . Such triarylacetonitriles are explored for their optoelectronic properties and as ligands in coordination chemistry .

Charge Transfer Studies

Research on DMABN (a structural analog) reveals ultrafast ICT dynamics in polar solvents like acetonitrile . For DMABN, the LE→ICT transition occurs with a time constant of 4.1 ps at 25°C, accompanied by fluorescence quenching . While [4-(Dimethylamino)phenyl]acetonitrile lacks the conjugated nitrile-aryl system of DMABN, its dimethylamino and nitrile groups may still enable weaker ICT behavior, warranting further study.

Comparative Analysis with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Features
[4-(Dimethylamino)phenyl]acetonitrileC10H12N2\text{C}_{10}\text{H}_{12}\text{N}_{2}160.22Single phenyl, acetonitrile group
DMABNC9H10N2\text{C}_{9}\text{H}_{10}\text{N}_{2}146.19Benzonitrile derivative, ICT studies
Tris[4-(dimethylamino)phenyl]acetonitrileC26H30N4\text{C}_{26}\text{H}_{30}\text{N}_{4}398.50Triaryl structure, optoelectronic applications

Future Research Directions

  • Spectroscopic Characterization: Detailed UV-Vis, fluorescence, and transient absorption studies to probe ICT behavior.

  • Synthetic Optimization: Development of greener synthesis routes with higher yields.

  • Application in Materials: Exploration as a building block for luminescent materials or metal-organic frameworks.

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